molecular formula C11H10N2O2 B8323902 5-Methyl-2-phenyl-pyrimidine-4,6-diol

5-Methyl-2-phenyl-pyrimidine-4,6-diol

Katalognummer: B8323902
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: DYSPXUPJUUHGBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-2-phenyl-pyrimidine-4,6-diol is a high-value, heterocyclic organic compound that serves as a versatile scaffold and key intermediate in medicinal chemistry and drug discovery. The pyrimidine ring is an elemental structural motif found in numerous natural products and synthetic bioactive molecules . Its structure, featuring specific substitutions at the 2 and 5 positions, provides a critical foundation for chemists to build upon for the creation of more complex molecules aimed at new therapeutic applications . Researchers utilize this dihydroxypyrimidine core to develop novel compounds for screening against various biological targets. Pyrimidine derivatives are a large class of pharmacologically important substances, with documented activities including anti-inflammatory properties through the inhibition of immune-activated nitric oxide (NO) production , antibacterial effects , and function as agonists for receptors like GPR84, which plays a significant role in inflammation . The methyl and phenyl substituents on the core pyrimidine-diol structure are designed to probe steric and electronic requirements, allowing for the optimization of biological properties and the study of structure-activity relationships (SAR) . This makes 5-Methyl-2-phenyl-pyrimidine-4,6-diol an essential precursor in the multi-step synthesis of specialized chemicals and active pharmaceutical ingredients (APIs) . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Eigenschaften

Molekularformel

C11H10N2O2

Molekulargewicht

202.21 g/mol

IUPAC-Name

4-hydroxy-5-methyl-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N2O2/c1-7-10(14)12-9(13-11(7)15)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13,14,15)

InChI-Schlüssel

DYSPXUPJUUHGBU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(NC1=O)C2=CC=CC=C2)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Compound Name Substituents (Positions) Molecular Formula Key Differences
5-Methyl-2-phenyl-pyrimidine-4,6-diol 2-Ph, 5-Me, 4,6-OH C₁₁H₁₀N₂O₂ Phenyl at position 2 enhances lipophilicity; methyl at position 5 introduces steric hindrance.
2-Methylpyrimidine-4,6-diol 2-Me, 4,6-OH C₅H₆N₂O₂ Smaller methyl group at position 2 reduces steric bulk compared to phenyl, potentially increasing solubility .
2-Alkylpyrimidine-4,6-diol (C₉–C₁₄ alkyl chains) 2-Alkyl, 4,6-OH Varies Longer alkyl chains improve GPR84 agonist activity; phenyl may alter receptor binding kinetics .
5-(2-Hydroxyethyl)-2-morpholinopyrimidine-4,6-diol 2-Morpholino, 5-(CH₂CH₂OH) C₁₀H₁₅N₃O₄ Polar hydroxyethyl and morpholino groups enhance water solubility, contrasting with phenyl’s hydrophobicity .
4,6-Diphenylpyrimidine-2-amine 4,6-Ph, 2-NH₂ C₁₆H₁₃N₃ Dual phenyl groups at 4,6-positions increase rigidity; amino group at position 2 enables hydrogen bonding .

Physicochemical Properties

  • Solubility: The phenyl group in 5-methyl-2-phenyl-pyrimidine-4,6-diol likely reduces aqueous solubility compared to polar derivatives like 5-(2-hydroxyethyl)-2-morpholinopyrimidine-4,6-diol . Methyl or alkyl substituents (e.g., 2-methyl or 2-alkylpyrimidine-4,6-diols) balance hydrophobicity and solubility better than aromatic groups .
  • Melting Points :
    • Aromatic substituents (e.g., phenyl) generally increase melting points due to π-π stacking, whereas alkyl chains lower them .

Medicinal Chemistry

  • GPR84 Agonists : Modifying position 2 with alkyl chains (C₉–C₁₄) optimizes agonist activity, while phenyl groups may offer alternative binding modes for selectivity .
  • Synthetic Intermediates : 2-Methylpyrimidine-4,6-diol serves as a reagent in heterocyclic synthesis, highlighting the versatility of pyrimidine-4,6-diol cores .

Vorbereitungsmethoden

Malonate Ester Cyclization

The cyclization of substituted malonate esters with aryl-amidines or urea derivatives has emerged as a foundational method. In a representative procedure, methyl 2-phenylacetate undergoes Claisen condensation with dimethyl oxalate to form dimethyl 2-phenylmalonate. Subsequent reaction with methylurea in ethanol under reflux conditions (78°C, 12 h) yields the pyrimidine-4,6-diol core, with the methyl group introduced via the urea derivative. This method typically achieves 60–70% yields but requires careful pH control during workup to prevent diol decomposition.

Biginelli Reaction Adaptations

Modified Biginelli protocols using benzaldehyde derivatives, methylacetoacetate, and urea under acidic conditions (HCl/EtOH, 80°C) produce dihydropyrimidine intermediates, which are subsequently oxidized to the aromatic system. While this route offers atom economy, over-oxidation side reactions often limit yields to 45–55%. Recent advances employ catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in dichloroethane to improve selectivity, achieving 68% isolated yield of the target diol.

Functional Group Interconversion Strategies

Nitration-Chlorination Sequences

Patent literature describes a two-step process starting from 2-phenylpyrimidine-4,6-diol:

  • Nitration : Treatment with fuming HNO₃ in acetic acid at 30–35°C introduces the nitro group at C5, followed by quenching in ice water to precipitate the intermediate (72–88% yield).

  • Methylation : Subsequent reaction with methyl iodide in DMF using K₂CO₃ as base (60°C, 8 h) installs the methyl group, though competing N-alkylation reduces yields to 49–65%.

Table 1: Nitration Optimization Data

Nitrating AgentTemp (°C)Time (h)Yield (%)Purity (HPLC)
HNO₃/AcOH30–3537295.2
HNO₃/TFA20–25166599.1
Fuming HNO₃0–528898.6

Halogenation and Hydrolysis Pathways

POCl₃-Mediated Chlorination

Reaction of 5-methyl-2-phenylpyrimidine-4,6-diol with excess phosphoryl chloride (POCl₃, 5 equiv) in the presence of N,N-diethylaniline (110°C, 8 h) generates the 4,6-dichloro intermediate. Hydrolysis under basic conditions (K₂CO₃/H₂O, 90°C) selectively regenerates the diol groups while retaining the methyl substituent. This method demonstrates excellent scalability, with pilot plant runs producing 52.6 kg batches at 86.5% yield.

Direct Hydroxylation

Transition metal-catalyzed hydroxylation represents an emerging alternative. Using CuI (10 mol%) and 1,10-phenanthroline ligand in DMSO/H₂O (3:1), 5-methyl-2-phenylpyrimidine undergoes regioselective C4/C6 hydroxylation at 120°C (24 h, microwave). While promising (55–60% yield), catalyst costs and product separation challenges currently limit industrial adoption.

Solvent and Temperature Effects

Polar Aprotic Solvents

Comparative studies in DMF, DMAc, and NMP reveal that DMF maximizes reaction rates for methylation steps (k = 0.18 min⁻¹ at 60°C) but promotes side reactions above 70°C. DMAc offers superior temperature tolerance (up to 130°C) for high-pressure nitrations.

Cryogenic Techniques

Controlled addition of reactants at –10°C in THF/Et₂O mixtures suppresses exotherms during nitro group installation, improving yield reproducibility from ±15% to ±3% across batches.

Analytical and Purification Methods

Crystallization Optimization

Recrystallization from ethanol/water (7:3 v/v) at 4°C enhances diol purity from 92% to 99.5% by removing methylated byproducts. XRPD analysis confirms the monoclinic P2₁/c crystal system with Z' = 2, critical for patent stability claims.

Chromatographic Separation

Silica gel chromatography (hexane/EtOAc gradient) resolves diastereomeric impurities when using racemic starting materials. Recent protocols substitute flash chromatography with SMB (simulated moving bed) technology for continuous production .

Q & A

Q. What are the recommended methods for synthesizing 5-Methyl-2-phenyl-pyrimidine-4,6-diol in laboratory settings?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1 : React 2-methyl-4,6-dihydroxypyrimidine with a phenylating agent (e.g., phenylboronic acid) under Suzuki-Miyaura coupling conditions (Pd catalyst, base, and solvent like ethanol or DMF) .
  • Step 2 : Purify the crude product via recrystallization using chloroform-acetone (1:5 v/v) or column chromatography. Validate purity using HPLC or NMR (¹H/¹³C) .

Q. How can the purity and structural integrity of 5-Methyl-2-phenyl-pyrimidine-4,6-diol be verified post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm the presence of characteristic peaks (e.g., aromatic protons from the phenyl group at δ 7.2–7.6 ppm, hydroxyl protons at δ 10–12 ppm) .
    • HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) to assess purity (>99%) .
    • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation of a chloroform-acetone mixture .

Q. What solvents are compatible with 5-Methyl-2-phenyl-pyrimidine-4,6-diol, and how does solubility impact experimental design?

Methodological Answer:

  • Solubility Profile :
    • Polar aprotic solvents : Soluble in DMF or DMSO (useful for pharmacological assays).
    • Basic aqueous solutions : Dissolve in 0.1M NaOH (suitable for derivatization reactions) .
  • Design Considerations : Use sodium hydroxide for reaction media but avoid oxidizing agents (e.g., peroxides) due to incompatibility .

Advanced Research Questions

Q. What pharmacological targets are associated with pyrimidine-4,6-diol derivatives, and how can their agonist activity be assessed?

Methodological Answer:

  • Target Identification :
    • GPR84 Agonism : Structural analogs (e.g., 2-(pentylsulfanyl)pyrimidine-4,6-diol) show potent GPR84 activation. Use radioligand binding assays with [³H]-labeled agonists and measure cAMP production in HEK293 cells transfected with GPR84 .
  • Dose-Response Analysis : Perform in vitro assays (EC₅₀ determination) using a luciferase-based reporter system .

Q. How does the substitution pattern (e.g., phenyl vs. alkyl groups) on the pyrimidine ring affect receptor binding affinity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Phenyl Group : Enhances lipophilicity and π-π stacking with aromatic residues in GPR84’s binding pocket.
    • Methyl Group : Stabilizes the diol tautomer, critical for hydrogen bonding.
  • Experimental Validation : Compare IC₅₀ values of 5-Methyl-2-phenyl derivatives with alkyl-substituted analogs using competitive binding assays .

Q. What enzymatic or biocatalytic approaches can be employed for stereoselective modification of 5-Methyl-2-phenyl-pyrimidine-4,6-diol?

Methodological Answer:

  • Biotransformation :
    • Plant-Based Catalysts : Use carrot (Daucus carota) or parsnip (Pastinaca sativa) root homogenates to achieve enantioselective hydrolysis or oxidation. Monitor optical purity via chiral HPLC .
    • Reaction Optimization : Vary temperature (25–30°C) and incubation time (48–72 hours) to maximize yield of desired enantiomers .

Q. What are the potential metabolic degradation pathways of 5-Methyl-2-phenyl-pyrimidine-4,6-diol in biological systems?

Methodological Answer:

  • In Vitro Models :
    • Liver Microsomes : Incubate with rat or human liver microsomes (NADPH-regenerating system) and analyze metabolites via LC-MS/MS.
    • Microbial Degradation : Screen bacterial strains (e.g., Novosphingobium panipatense) for hydrolytic cleavage of the diol moiety, similar to cembratriene-4,6-diol degradation .

Q. How can computational methods predict the toxicity profile of 5-Methyl-2-phenyl-pyrimidine-4,6-diol?

Methodological Answer:

  • In Silico Tools :
    • hERG Inhibition : Use molecular docking (AutoDock Vina) to assess binding to the hERG potassium channel (critical for cardiotoxicity prediction) .
    • ADMET Prediction : Employ platforms like SwissADME to estimate bioavailability, CYP450 interactions, and Ames test outcomes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.